ジ-sec-ブチルアミン

概要

説明

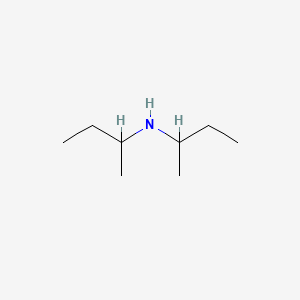

DI-Sec-butylamine, also known as bis(1-methylpropyl)amine, is an organic compound with the molecular formula C8H19N. It is a secondary amine, characterized by the presence of two sec-butyl groups attached to a nitrogen atom. This compound is a colorless liquid with a strong, fishy odor typical of amines .

科学的研究の応用

DI-Sec-butylamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

作用機序

is a chemical compound with the molecular formula [C2H5CH (CH3)]2NH . It is a liquid at room temperature with a density of 0.753 g/mL at 25 °C . The compound has a boiling point of 135 °C/765 mmHg .

In terms of safety, DI-Sec-butylamine is classified as a flammable liquid and it can cause harm if swallowed, inhaled, or comes into contact with skin . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .

生化学分析

Biochemical Properties

DI-Sec-butylamine is known to undergo exothermic exchange reactions with certain clusters

Temporal Effects in Laboratory Settings

DI-Sec-butylamine has been observed to have certain thermophysical properties, including a boiling point of 135 °C/765 mmHg and a density of 0.753 g/mL at 25 °C . Information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is limited.

Transport and Distribution

Information on how DI-Sec-butylamine is transported and distributed within cells and tissues, including its interactions with transporters or binding proteins and effects on its localization or accumulation, is currently unavailable .

準備方法

Synthetic Routes and Reaction Conditions: DI-Sec-butylamine can be synthesized through the reaction of sec-butylamine with sec-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of sec-butylamine attacks the carbon atom of sec-butyl chloride, displacing the chloride ion .

Industrial Production Methods: In industrial settings, DI-Sec-butylamine is often produced through continuous synthesis methods. One such method involves the use of butanone as a raw material, which undergoes a series of reactions to form the desired amine. This process is optimized for high yield and purity .

化学反応の分析

Types of Reactions: DI-Sec-butylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form primary amines.

Substitution: It participates in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenated compounds like alkyl halides are typical reagents.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the reagents used.

類似化合物との比較

Sec-butylamine: A primary amine with one sec-butyl group.

N-butylamine: A primary amine with a straight-chain butyl group.

Isobutylamine: A primary amine with an isobutyl group.

Tert-butylamine: A primary amine with a tert-butyl group.

Comparison: DI-Sec-butylamine is unique due to the presence of two sec-butyl groups, which impart distinct steric and electronic properties compared to its analogs. This structural difference influences its reactivity and interaction with other molecules, making it suitable for specific applications where other butylamines may not be as effective .

生物活性

Di-sec-butylamine (CAS Number: 626-23-3) is a secondary amine characterized by the presence of two sec-butyl groups attached to a nitrogen atom. This compound has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of di-sec-butylamine, including its chemical behavior, applications in organic synthesis, and interactions with biological systems.

Di-sec-butylamine is a colorless liquid with a distinct fishy odor. It is classified as a secondary amine, which contributes to its reactivity and utility in organic synthesis. The compound can be synthesized through several methods, including the reaction of sec-butyl halides with ammonia or other amines. Its basicity allows it to function as a mild base in various organic reactions, facilitating deprotonation and neutralization processes.

Applications in Organic Synthesis

Di-sec-butylamine serves as a valuable nucleophile in organic synthesis. Its applications include:

- Alkylation Reactions : Used to form new carbon-carbon bonds.

- Acylation Reactions : Acts as a reactant in the formation of amides.

- Catalysis : Functions as a catalyst in synthesizing pyrazole derivatives, which possess diverse biological activities.

Additionally, di-sec-butylamine exhibits surfactant properties due to its hydrophobic alkyl groups combined with its hydrophilic amine group. This characteristic is beneficial for research involving self-assembling materials and micelle formation.

Toxicological Considerations

According to the NIOSH Occupational Exposure Banding Process, di-sec-butylamine is classified under Tier 2 assessments for toxicological endpoints such as acute toxicity and skin irritation. It has been categorized as potentially harmful upon exposure, with specific attention needed for occupational safety .

Comparative Analysis with Similar Compounds

To better understand di-sec-butylamine's properties and potential applications, it is useful to compare it with other similar amines:

| Compound | Structure | Basicity | Surfactant Properties | Toxicity Level |

|---|---|---|---|---|

| Di-sec-butylamine | C₈H₁₉N | Moderate | Yes | Moderate |

| Dipropylamine | C₇H₁₅N | Moderate | Yes | Moderate |

| n-Butylamine | C₄H₉N | Higher | No | Low |

This table highlights the differences in basicity, surfactant properties, and toxicity levels among these compounds.

Case Studies and Research Findings

- Switchable Solvents : A study evaluated di-sec-butylamine's effectiveness as a switchable solvent for separating hydrocarbons. Results indicated that it had a selectivity coefficient for benzene/cyclohexane separation that was intermediate compared to other solvents tested .

- Biological Activity Evaluation : While direct studies on di-sec-butylamine are sparse, related compounds have shown promising results in anti-inflammatory and antimicrobial activities through structural modifications involving amine functionalities .

特性

IUPAC Name |

N-butan-2-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-5-7(3)9-8(4)6-2/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYVIBDTOCAXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870719 | |

| Record name | 2-Butanamine, N-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | Di-sec-butylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-23-3 | |

| Record name | N-(1-Methylpropyl)-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanamine, N-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DI-SEC-BUTYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanamine, N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanamine, N-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-sec-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does di-sec-butylamine function as a switchable solvent in hydrocarbon separations?

A1: Di-sec-butylamine, like other nitrogen-containing switchable solvents, can transition between a water-immiscible form and a water-miscible bicarbonate salt. This transition is triggered by the introduction or removal of CO2. When CO2 is bubbled through the mixture, di-sec-butylamine reacts to form a water-soluble salt, allowing for the extraction of polar compounds. Subsequent introduction of N2 reverses the reaction, regenerating the water-immiscible di-sec-butylamine and releasing the captured CO2. This reversible switching property makes it suitable for separating hydrocarbon mixtures. Research has shown its effectiveness in separating benzene/cyclohexane, ethyl acetate/acetonitrile, and ethyl acetate/n-heptane mixtures. []

Q2: How does the structure of di-sec-butylamine influence its selectivity in hydrocarbon separation compared to other similar amines?

A2: Studies comparing di-sec-butylamine to dipropylamine, N,N-dimethylcyclohexylamine (CyNMe2), and N,N,N′,N′-tetraethyl-1,3-propanediamine (TEPDA) for hydrocarbon separation revealed that separation selectivity increased with the size and branching of the alkyl substituents on the nitrogen atom. [] This suggests that steric factors play a significant role in the interaction of the amine with the target molecules, influencing its ability to selectively extract certain hydrocarbons from a mixture.

Q3: What is the role of di-sec-butylamine in organolanthanide-mediated polyethylene synthesis?

A3: Di-sec-butylamine acts as a chain-transfer agent in organolanthanide-mediated ethylene polymerization. [] The activated organolanthanide catalyst initiates polyethylene chain growth. Di-sec-butylamine then terminates this growth by reacting with the growing polymer chain, effectively capping it with an amine group. This process yields amine-capped polyethylenes with specific molecular weight characteristics.

Q4: Can you describe the reactivity of di-sec-butylamine with the dimer of 2,4-tolylene diisocyanate?

A4: Di-sec-butylamine exhibits selective reactivity towards the dimer of 2,4-tolylene diisocyanate, targeting only the two free isocyanate groups without affecting the central uretidine-dione ring. [] This selective reactivity allows for controlled modification of the dimer structure, which is in contrast to the behavior of linear primary amines like di-n-propylamine, di-n-butylamine, and di-n-amylamine, which rupture the uretidine-dione ring.

Q5: What are the key applications of di-sec-butylamine in material science and synthetic chemistry?

A5: Di-sec-butylamine's applications stem from its properties as a secondary amine and its steric bulk. Key applications include:

- Switchable Solvents: Used in the separation and purification of hydrocarbons and their derivatives. []

- Polymer Chemistry: Acts as a chain-transfer agent in organolanthanide-mediated olefin polymerization, controlling the molecular weight and introducing amine end-groups in polyethylene synthesis. []

- Organic Synthesis: Used in reactions with isocyanates, exhibiting selective reactivity towards specific functional groups, enabling controlled modification of complex molecules. []

Q6: What spectroscopic data is available for characterizing di-sec-butylamine?

A6: While specific spectroscopic data for di-sec-butylamine is limited in the provided research, its characterization typically involves:

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. []

Q7: Have there been any studies on the enthalpy of formation of di-sec-butylamine?

A7: Yes, the standard molar enthalpy of formation of di-sec-butylamine in both liquid and gaseous states has been determined using static-bomb calorimetry. [] This thermodynamic data is essential for understanding its reactivity and behavior in various chemical processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。